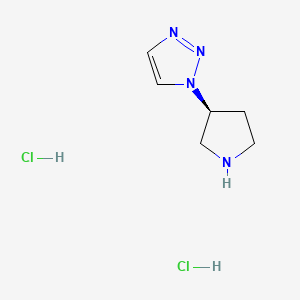
(S)-1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride is a nitrogen-containing heterocyclic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions under mild conditions, leading to the formation of the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the triazole ring or the pyrrolidine ring.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield dihydrotriazole derivatives .
Aplicaciones Científicas De Investigación
1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand for various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the desired biological effects .
Comparación Con Compuestos Similares
- 1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole monohydrochloride
- 1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole free base
Uniqueness: 1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride is unique due to its dihydrochloride form, which enhances its solubility and stability compared to its monohydrochloride and free base counterparts. This makes it more suitable for certain applications, particularly in aqueous environments .
Propiedades
Fórmula molecular |
C6H12Cl2N4 |
|---|---|
Peso molecular |
211.09 g/mol |
Nombre IUPAC |
1-[(3S)-pyrrolidin-3-yl]triazole;dihydrochloride |
InChI |
InChI=1S/C6H10N4.2ClH/c1-2-7-5-6(1)10-4-3-8-9-10;;/h3-4,6-7H,1-2,5H2;2*1H/t6-;;/m0../s1 |
Clave InChI |
VEAVKKCPYFVAGM-ILKKLZGPSA-N |
SMILES isomérico |
C1CNC[C@H]1N2C=CN=N2.Cl.Cl |
SMILES canónico |
C1CNCC1N2C=CN=N2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


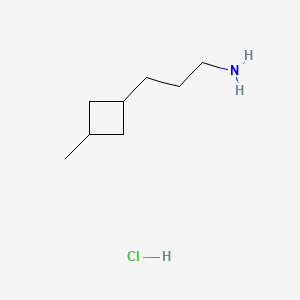
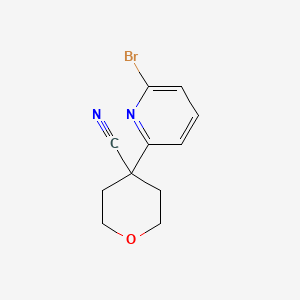
![methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride](/img/structure/B15301485.png)
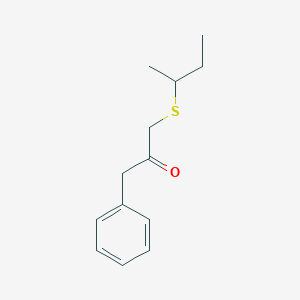
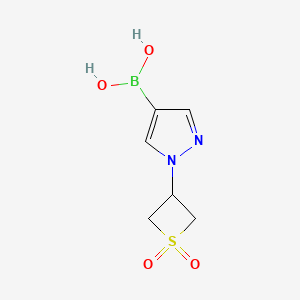
![4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B15301502.png)
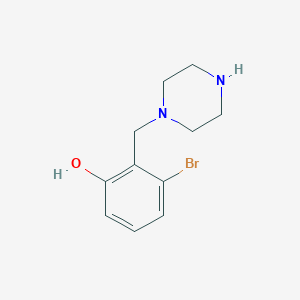

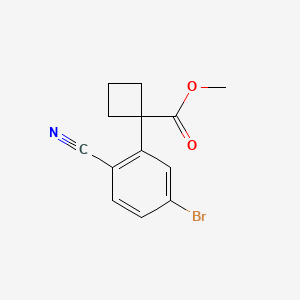
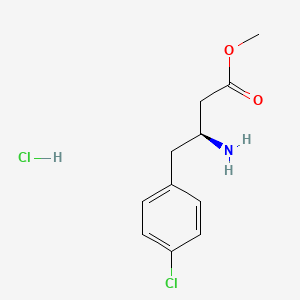



![1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane](/img/structure/B15301541.png)
